5-Ethyl-6-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)naphthalen-2-OL
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Overview
Description
5-Ethyl-6-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)naphthalen-2-OL is a boronic acid derivative with a unique structure that includes a naphthalene ring substituted with ethyl, fluoro, and dioxaborolan groups. This compound is significant in organic synthesis, particularly in carbon-carbon coupling reactions, due to its stability and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-6-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)naphthalen-2-OL typically involves a multi-step process. One common method includes the following steps :
Borylation Reaction: The introduction of the boronic ester group is achieved through a borylation reaction using a palladium catalyst. This step involves the reaction of an aryl halide with bis(pinacolato)diboron in the presence of a base and a palladium catalyst.
Fluorination: The fluorine atom is introduced via a nucleophilic substitution reaction using a suitable fluorinating agent.
Ethylation: The ethyl group is added through an alkylation reaction using an ethyl halide and a strong base.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
5-Ethyl-6-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)naphthalen-2-OL undergoes various types of chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form the corresponding boronic acid.
Reduction: The compound can be reduced to remove the boronic ester group, yielding the corresponding hydrocarbon.
Substitution: The fluorine atom can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate in an aqueous medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Boronic acid derivatives.
Reduction: Hydrocarbons.
Substitution: Substituted naphthalene derivatives.
Scientific Research Applications
5-Ethyl-6-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)naphthalen-2-OL has a wide range of applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.
Medicine: Explored for its potential in drug development, particularly in the synthesis of biologically active molecules.
Industry: Utilized in the production of advanced materials, including polymers and electronic components.
Mechanism of Action
The mechanism of action of 5-Ethyl-6-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)naphthalen-2-OL involves its ability to participate in various chemical reactions due to the presence of the boronic ester group. This group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
Similar Compounds
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Another boronic ester derivative used in organic synthesis.
2-Methoxypyridine-5-boronic acid pinacol ester: Utilized in similar coupling reactions.
tert-Butyl 4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine-1-carboxylate: Used in the synthesis of complex organic molecules.
Uniqueness
5-Ethyl-6-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)naphthalen-2-OL is unique due to its specific substitution pattern, which imparts distinct reactivity and stability. The presence of both ethyl and fluoro groups on the naphthalene ring enhances its versatility in various chemical reactions, making it a valuable compound in synthetic chemistry .
Properties
Molecular Formula |
C18H22BFO3 |
---|---|
Molecular Weight |
316.2 g/mol |
IUPAC Name |
5-ethyl-6-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-ol |
InChI |
InChI=1S/C18H22BFO3/c1-6-13-15(20)8-7-11-9-12(21)10-14(16(11)13)19-22-17(2,3)18(4,5)23-19/h7-10,21H,6H2,1-5H3 |
InChI Key |
LLMPLOKLPBVFDA-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC3=C2C(=C(C=C3)F)CC)O |
Origin of Product |
United States |
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